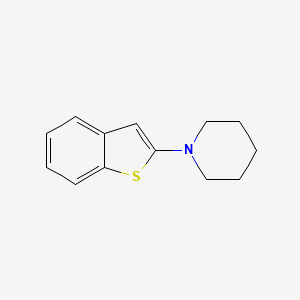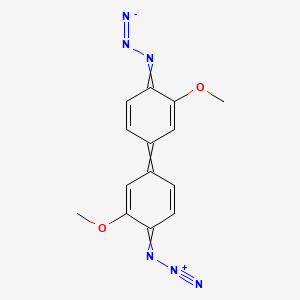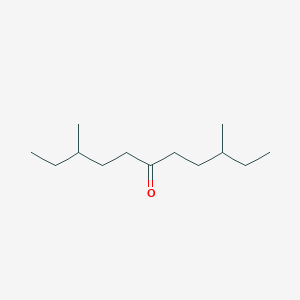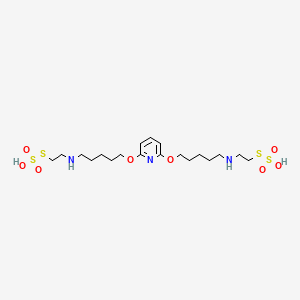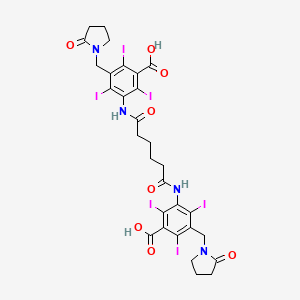
6-Isopropyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-2-cyclohexen-1-one is an organic compound that belongs to the class of cycloalkenes. It is characterized by a cyclohexene ring with an isopropyl group and a ketone functional group. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of 6-Isopropyl-2-cyclohexen-1-one. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, this compound can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-cyclohexen-1-one undergoes various types of chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reactions: These reactions involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Robinson Annulations: This reaction forms a six-membered ring by combining a ketone and an α,β-unsaturated carbonyl compound.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents, enolates, and silyl enol ethers . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
6-Isopropyl-2-cyclohexen-1-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-cyclohexen-1-one involves its reactivity as an electrophile. The compound readily undergoes nucleophilic addition reactions, where nucleophiles attack the β-carbon of the enone system . This reactivity is facilitated by the electron-withdrawing nature of the ketone group, which makes the β-carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: Similar in structure but lacks the isopropyl group.
2-Cyclohexen-1-one: Another similar compound with a simpler structure.
3-Methyl-6-isopropyl-2-cyclohexen-1-one: A closely related compound with an additional methyl group.
Uniqueness
6-Isopropyl-2-cyclohexen-1-one is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in organic synthesis and enhances its reactivity in various chemical reactions .
Properties
CAS No. |
43209-90-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
RDSYFWVRUCJTON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
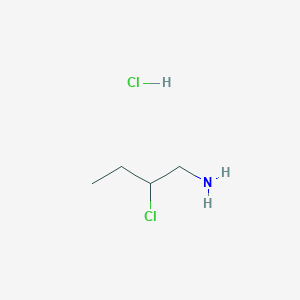
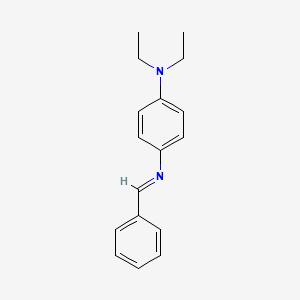
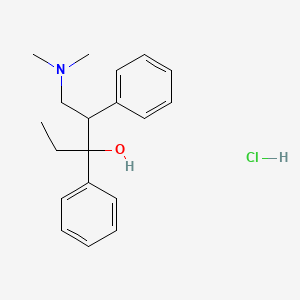
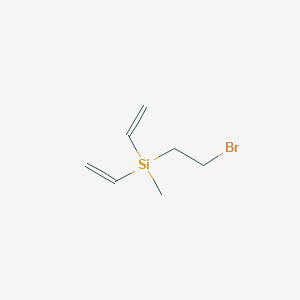
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
